2-Acetamido-N-[6-(N-(11-aminoundecanoyl))-aminohexanoyl]-2-deoxy-D-glucopyranosylamine
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Overview
Description
2-Acetamido-N-[6-(N-(11-aminoundecanoyl))-aminohexanoyl]-2-deoxy-D-glucopyranosylamine is a complex organic compound with a molecular formula of C25H48N4O7 and a molecular weight of 516.67 g/mol . This compound is often used as a building block in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-N-[6-(N-(11-aminoundecanoyl))-aminohexanoyl]-2-deoxy-D-glucopyranosylamine typically involves multiple steps, including the protection and deprotection of functional groups, amidation, and glycosylation reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to improve efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-N-[6-(N-(11-aminoundecanoyl))-aminohexanoyl]-2-deoxy-D-glucopyranosylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
2-Acetamido-N-[6-(N-(11-aminoundecanoyl))-aminohexanoyl]-2-deoxy-D-glucopyranosylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Acetamido-N-[6-(N-(11-aminoundecanoyl))-aminohexanoyl]-2-deoxy-D-glucopyranosylamine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-2-deoxy-D-glucopyranosylamine: A simpler analog without the long-chain acyl groups.
N-Acylated glucosamines: Compounds with similar structures but different acyl chains.
Uniqueness
Properties
Molecular Formula |
C25H48N4O7 |
---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
N-[6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]-11-aminoundecanamide |
InChI |
InChI=1S/C25H48N4O7/c1-18(31)28-22-24(35)23(34)19(17-30)36-25(22)29-21(33)14-10-8-12-16-27-20(32)13-9-6-4-2-3-5-7-11-15-26/h19,22-25,30,34-35H,2-17,26H2,1H3,(H,27,32)(H,28,31)(H,29,33)/t19-,22-,23-,24-,25-/m1/s1 |
InChI Key |
VMBILIJISDHNJQ-XXLKIAMFSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)CCCCCNC(=O)CCCCCCCCCCN)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1NC(=O)CCCCCNC(=O)CCCCCCCCCCN)CO)O)O |
Origin of Product |
United States |
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